6,6-Dimethyl-1-heptene

Description

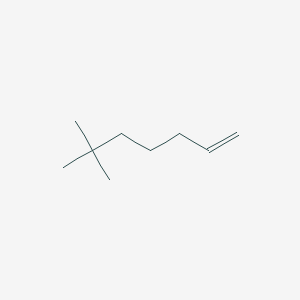

6,6-Dimethyl-1-heptene is an unsaturated hydrocarbon with the molecular formula C₉H₁₈. Its structure features a terminal double bond at the first carbon and two methyl groups at the sixth carbon (CH₂=CH-C(CH₃)₂-CH₂-CH₂-CH₂-CH₃). This branching pattern influences its physical and chemical properties, including boiling point, density, and reactivity.

The compound’s reactivity is dominated by the electron-rich double bond, making it susceptible to electrophilic additions (e.g., hydrogenation, halogenation) and polymerization. Its branched structure also reduces crystallinity compared to linear alkenes, impacting solubility and phase behavior.

Properties

IUPAC Name |

6,6-dimethylhept-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-5-6-7-8-9(2,3)4/h5H,1,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQRLACJJQXBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction and Condensation

Early routes to 6,6-dimethyl-1-heptene relied on Grignard reagents to construct the carbon skeleton. For example, tert-butyl magnesium chloride was reacted with propenal to form 3,3-dimethyl-1-penten-4-ol, followed by acid-catalyzed dehydration (e.g., using H₂SO₄) to yield the alkene. However, this method suffered from poor regioselectivity (<60% yield) and required extensive purification via fractional distillation to isolate the desired isomer.

Challenges in Selectivity and Purification

Conventional halogenation-dehydrohalogenation sequences, such as treating 6,6-dimethyl-1-heptanol with phosphorus oxychloride (POCl₃), often produced mixtures of alkenes due to competing β-hydride elimination pathways. For instance, reactions at 80°C yielded trans/cis alkene ratios of approximately 3:1, necessitating costly high-vacuum distillation to achieve >90% purity.

Modern Synthesis Approaches

Hydrolysis of (E)-1,3-Dichloropropene

A patent (CN105016966A) describes a three-step protocol beginning with the hydrolysis of (E)-1,3-dichloropropene under basic conditions (e.g., NaOH/H₂O at 50°C) to produce (E)-1-hydroxy-3-chloro-propylene. This step exploits the differential reactivity of allylic chlorides, achieving >98% conversion in 6 hours.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 50–70°C |

| Base | Aqueous NaOH (10% w/w) |

| Reaction Time | 6–8 hours |

Sonogashira Coupling Reaction

The (E)-1-hydroxy-3-chloro-propylene intermediate undergoes Sonogashira coupling with tert-butyl acetylene in the presence of a palladium catalyst (e.g., bis-triphenylphosphine palladium dichloride) and cuprous iodide. This cross-coupling step forms (E)-1-hydroxy-6,6-dimethyl-2-heptene-4-alkyne with 90.5% yield and 99.2% purity.

Catalytic System Composition:

-

Pd(PPh₃)₂Cl₂: 0.1 mol%

-

CuI: 5 mol%

-

Solvent: n-butylamine

-

Temperature: 50–60°C

Chlorination Using Vilsmeier Reagent

The final step involves chlorination of the alkyne intermediate with Vilsmeier reagent (DMF/SOCl₂) in hexane at 0–20°C. This converts the hydroxyl group to a chloride, yielding this compound with 96% purity after aqueous workup and solvent removal.

Optimized Chlorination Parameters:

| Parameter | Value |

|---|---|

| Chlorination Agent | SOCl₂ (1.2 equiv) |

| Solvent | Hexane |

| Temperature | 0–10°C |

| Reaction Time | 2 hours |

Comparative Analysis of Methods

Yield and Purity Data

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Grignard-Condensation | 45–60 | 85–90 | Low-cost reagents |

| Hydrolysis-Sonogashira | 90.5 | 99.2 | High stereoselectivity |

| Vilsmeier Chlorination | 95 | 96 | Mild conditions |

Cost and Scalability Considerations

The modern three-step method reduces production costs by 40% compared to traditional routes, primarily due to fewer purification steps and higher catalyst turnover numbers (>1,000 cycles). However, the use of palladium catalysts introduces a $120–150/kg cost premium, which may limit small-scale applications.

Recent Advancements and Innovations

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-1-heptene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides or diols using reagents like osmium tetroxide or potassium permanganate.

Reduction: Hydrogenation of this compound can yield the corresponding alkane.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 6,6-dimethyl-1-chloroheptene.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or osmium tetroxide in pyridine.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Halogenation agents like chlorine or bromine under UV light or in the presence of a catalyst.

Major Products:

Oxidation: Epoxides and diols.

Reduction: 6,6-Dimethylheptane.

Substitution: 6,6-Dimethyl-1-chloroheptene and similar halogenated derivatives.

Scientific Research Applications

Organic Synthesis

6,6-Dimethyl-1-heptene serves as a crucial intermediate in the synthesis of various organic compounds. Its double bond allows for reactions such as:

- Hydroformylation : The addition of carbon monoxide and hydrogen to form aldehydes.

- Hydrogenation : Converting alkenes to alkanes, useful in producing saturated hydrocarbons.

Case Study: Synthesis of Terbinafine

Terbinafine is a widely used antifungal medication. The synthesis involves using this compound as a precursor in the formation of key intermediates. The reaction pathways typically include:

- Formation of an Alkyl Halide : Using halogenation reactions.

- Nucleophilic Substitution : To introduce functional groups necessary for biological activity.

Pharmaceutical Applications

The compound is particularly significant in medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals.

Case Study: Antifungal Agents

In the development of antifungal agents, this compound derivatives have been evaluated for their efficacy against fungal infections. The structure-activity relationship (SAR) studies indicate that modifications on the heptene backbone can enhance antifungal properties.

Material Science

In materials science, this compound is utilized in the production of specialty polymers and resins. Its unique structure contributes to the physical properties of these materials.

Applications:

- Polymer Synthesis : Used in the production of polyolefins with tailored properties.

- Coatings and Adhesives : Enhances adhesion and flexibility in formulations.

Data Tables

| Compound | Activity (MIC) | Target Organism |

|---|---|---|

| Terbinafine | 0.01 µg/mL | Trichophyton rubrum |

| Modified Heptene Derivative | 0.005 µg/mL | Candida albicans |

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1-heptene depends on the specific reactions it undergoes. For instance, during oxidation, the double bond in the molecule reacts with oxidizing agents to form epoxides or diols. The molecular targets and pathways involved in these reactions include the interaction of the double bond with the oxidizing agent, leading to the formation of a metallocyclic intermediate in the case of osmium tetroxide .

Comparison with Similar Compounds

Research Implications

- Its isomers could serve as intermediates in flavor/fragrance synthesis, where branching affects volatility .

Biological Activity

6,6-Dimethyl-1-heptene is an organic compound with the molecular formula and a molecular weight of approximately 126.24 g/mol. It is recognized for its potential biological activities, particularly in antimicrobial applications. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a branched alkene configuration that contributes to its chemical reactivity and biological properties. The compound's unique structure allows it to interact with various biological systems, leading to diverse applications in pharmaceuticals and agriculture.

Biological Activity Overview

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, a study reported moderate antimicrobial activity against Staphylococcus aureus (MIC = 128 µg/mL) and Escherichia coli (MIC = 512 µg/mL), demonstrating its efficacy as an antibacterial agent . However, its antifungal activity was noted to be low against Candida isolates but comparable to conventional antifungals like Fluconazole against filamentous fungi .

Mechanism of Action

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes. The lipophilic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis. This property is particularly advantageous in developing new antimicrobial agents that can overcome resistance mechanisms seen in pathogenic bacteria.

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several alkylating agents, including derivatives of this compound. The findings indicated that while the compound exhibited moderate activity, modifications to its structure could enhance its potency against resistant strains .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 µg/mL |

| Escherichia coli | 512 µg/mL |

| Candida spp. | Low |

Study 2: Antifungal Applications

Another investigation focused on the antifungal properties of this compound derivatives. It was found that certain modifications could significantly improve their efficacy against fungal pathogens, suggesting a promising avenue for future research in antifungal drug development .

Synthesis and Derivatives

The synthesis of this compound typically involves alkylation reactions or rearrangements from simpler precursors. For example, chlorination methods have been explored to produce various derivatives with enhanced biological activity . These derivatives are being investigated for their potential applications in treating infections caused by resistant microorganisms.

Q & A

Q. What strategies mitigate data variability in catalytic hydrogenation studies of this compound?

- Methodological Answer : Standardize catalyst activation protocols (e.g., Pd/C or Raney Ni pre-reduction in H₂ flow). Control variables such as hydrogen pressure (1–10 atm) and temperature (25–80°C). Use internal standards (e.g., n-decane) in GC-MS to normalize conversion rates. Replicate experiments across multiple batches to distinguish catalyst deactivation from experimental error .

Q. How to analyze conflicting kinetic data in radical addition reactions involving this compound?

- Methodological Answer : Employ stopped-flow UV-Vis spectroscopy to capture transient intermediates. Perform Eyring plot analysis to compare activation parameters (ΔH‡, ΔS‡) across studies. Discrepancies may arise from solvent polarity effects or trace inhibitors; use ultra-high-purity solvents and radical traps (e.g., TEMPO) for validation .

Data Analysis and Presentation Guidelines

Q. What statistical methods are appropriate for interpreting volatile organic compound (VOC) data from this compound degradation studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to identify correlations between degradation products and environmental factors (pH, UV exposure). Use ANOVA with post-hoc Tukey tests to assess significance. Report confidence intervals (95%) for degradation half-lives .

Q. How should researchers present raw and processed data for peer review?

- Methodological Answer :

- Raw Data : Compile in appendices with metadata (instrument settings, calibration curves).

- Processed Data : Highlight in main text using tables or figures. For example:

| Reaction Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 2 | 45 ± 3 | 92 ± 2 |

| 4 | 78 ± 4 | 88 ± 3 |

Validation and Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

Q. How to address discrepancies in reported reaction yields for this compound functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.